7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
説明
Chemical Taxonomy and Nomenclature
Systematic IUPAC Nomenclature
The compound’s systematic name derives from the bicyclo[4.2.0]oct-2-ene scaffold, a fused β-lactam–dihydrothiazine system characteristic of cephalosporins. The prefix 5-thia-1-aza denotes the sulfur and nitrogen atoms in the bicyclic structure, while 8-oxo specifies the ketone group at position 8. Substituents are enumerated as follows:
- 3-methyl : A methyl group at position 3, common in early cephalosporins like cephalexin.
- 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino] : A branched side chain at position 7, featuring two phenyl groups and an amino-acetyl moiety.
The suffix -2-carboxylic acid indicates the carboxylate group at position 2, critical for binding penicillin-binding proteins (PBPs). This naming convention aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic systems.
Table 1: Core Structural Features
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | Methyl | Stability against β-lactamases |
| 7 | Amino-phenylacetyl-amino side chain | Target affinity modulation |
| 2 | Carboxylic acid | Binding to PBPs |
Synonyms and Registry Identifiers
The compound is cataloged under multiple identifiers, reflecting its research and pharmaceutical relevance:
- PubChem CID 2666
- CAS 34632-04-7
- IUPAC Synonym : (6R,7R)-7-[(2R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
These aliases underscore its relationship to cephalexin (CID 27447), a first-generation cephalosporin with analogous 3-methyl and 7-amino-phenylacetyl groups.
特性
分子式 |
C24H24N4O5S |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
7-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33) |
InChIキー |
KXWHDOPHWKBQHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O |
製品の起源 |
United States |
準備方法
Enzymatic Acylation Using Penicillin Acylase
Reaction Mechanism
Penicillin acylase catalyzes the condensation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with activated side-chain precursors. For this compound, a two-step enzymatic process is employed:
- First acylation : 7-ADCA reacts with 2-amino-2-phenylacetyl chloride to form the mono-acylated intermediate.
- Second acylation : The intermediate undergoes further acylation with 2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetic acid .
Critical Parameters:
Process Optimization
- Enzyme recycling : Immobilized penicillin acylase (e.g., on Eupergit C) enables ≥5 reaction cycles without significant activity loss.
- Yield : Up to 98% conversion of 7-ADCA, with final product purity >99% after crystallization.
Table 1: Enzymatic Acylation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| 7-ADCA conversion | 98% | |
| Enzyme stability | 80% activity after 5 cycles | |
| Crystallization purity | 99.9% (methanol/water system) |
Chemical Acylation via Mixed Anhydride Method
Stepwise Acylation Protocol
Silylation of 7-ADCA :
First acylation :
Second acylation :
Deprotection and isolation :
Hybrid Enzymatic-Chemical Approach
Purification and Crystallization
Key Steps
Analytical Characterization Data
Spectroscopic Profiles
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic | 98% | 99.9% | High | Industrial |
| Chemical | 83% | 99.5% | Moderate | Pilot-scale |
| Hybrid | 92% | 99.7% | High | Limited |
化学反応の分析
科学研究への応用
7-[[2-[(2-アミノ-2-フェニルアセチル)アミノ]-2-フェニルアセチル]アミノ]-3-メチル-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクト-2-エン-2-カルボン酸は、いくつかの科学研究への応用があります。
化学: β-ラクタム系抗生物質とその反応性を研究するためのモデル化合物として使用されています。
生物学: 抗菌活性とその耐性機構について研究されています。
医学: 細菌感染症に対する潜在的な治療薬として研究されています。
科学的研究の応用
Chemistry
This compound serves as a model for studying the reactivity and properties of beta-lactam antibiotics. Researchers explore its synthesis, chemical reactions, and structural modifications to understand better the mechanisms that govern antibiotic efficacy.
Biology
In biological research, this compound is investigated for its antibacterial properties and mechanisms of resistance. Studies focus on how it interacts with bacterial cells and the biochemical pathways involved in its action.
Medicine
The potential therapeutic applications of this compound are significant. It is being explored as a treatment for various bacterial infections, particularly those resistant to conventional antibiotics. Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria.
Industry
In the pharmaceutical industry, this compound is utilized in the development of new antibiotics and related pharmaceuticals. Its structural characteristics inspire the design of novel compounds with enhanced antibacterial activity and reduced resistance.
Types of Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Modifies functional groups, potentially altering activity.
- Reduction : Converts ketones to alcohols.
- Substitution : Enables nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Alters functional groups |
| Reduction | Converts ketones to alcohols |
| Substitution | Replaces one functional group with another |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent.
- Resistance Mechanisms : Research has been conducted to understand how certain bacteria develop resistance against this antibiotic class, providing insights into improving future drug designs.
- Synthesis Optimization : Industrial studies focused on refining synthetic routes to enhance yield and reduce costs associated with producing this compound for therapeutic use.
作用機序
7-[[2-[(2-アミノ-2-フェニルアセチル)アミノ]-2-フェニルアセチル]アミノ]-3-メチル-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクト-2-エン-2-カルボン酸の作用機序は、細菌細胞壁の合成を阻害することです。それは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)を標的とし、結合します。 この阻害は、細胞の溶解と細菌の死につながります .
類似化合物との比較
Structural Analogues and Side Chain Modifications
The antibacterial activity and resistance profiles of cephalosporins are heavily influenced by their C-7 and C-3 substituents. Below is a comparative analysis of Compound X and structurally related analogues:
Table 1: Structural Comparison of Compound X and Analogues
Key Observations:
Side Chain Complexity : Compound X’s bis-phenylacetyl side chain is unique among the analogues. While phenyl groups may enhance PBP binding in Gram-positive bacteria, this hydrophobicity could limit solubility and Gram-negative penetration compared to polar side chains (e.g., thienylureido in SQ 14,359 or chlorohydroxyphenyl in ).
β-Lactamase Resistance: Later-generation cephalosporins (e.g., ) incorporate methoxyimino or ureido groups, which sterically hinder β-lactamase hydrolysis. Compound X lacks these modifications, suggesting it may be less stable against resistant organisms.
Synthesis: Compound X’s synthesis likely involves sequential acylation steps under neutral conditions to preserve stereochemistry, similar to methods described for thienylureido derivatives .
Antibacterial Activity and Spectrum
While direct activity data for Compound X is absent, inferences can be drawn from structural analogues:
- Gram-Positive Activity : The bis-phenylacetyl side chain resembles cephalexin’s phenylglycyl group, which targets PBPs in Staphylococci and Streptococci . However, bulky side chains in later generations often reduce Gram-positive efficacy.
- Gram-Negative Coverage : Compounds with charged or polar side chains (e.g., ’s chlorohydroxyphenyl ) exhibit improved outer membrane penetration. Compound X’s hydrophobicity may limit this, unless the phenyl groups adopt conformations that facilitate uptake.
- β-Lactamase Stability: SQ 14,359’s ureido group and ’s methoxyimino moiety confer resistance to extended-spectrum β-lactamases (ESBLs) . Compound X’s lack of such groups implies susceptibility, aligning it with earlier-generation cephalosporins.
生物活性
The compound 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as a derivative of thiazolidine antibiotics, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 349.40 g/mol. The structure features a bicyclic core that is characteristic of several antibiotic classes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for selected bacteria are summarized in Table 1:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.83 |
| Candida albicans | 0.83 |
These findings suggest that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms critical interactions with amino acids at the active sites of these enzymes, stabilizing the binding through hydrogen bonds and hydrophobic interactions.
Key Interactions
The binding interactions include:
- Hydrogen Bonds : Strong connections with SER1084, ASP437, and GLY459.
- Pi–Pi Stacking : Between phenyl groups and nucleotides.
This multi-faceted interaction profile enhances the compound's efficacy against resistant strains .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) indicate that the compound exhibits selective toxicity profiles. The results are shown in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | >100 |
| BALB/c 3T3 (murine fibroblasts) | >100 |
These findings suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in human cell lines, making it a candidate for further development as an antibacterial agent .
Case Studies
- Study on Efficacy Against Resistant Strains : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa, where traditional antibiotics failed. The compound's unique mechanism offers a promising alternative in antibiotic therapy.
- In Vivo Studies : Preliminary animal model studies have shown reduced infection rates when treated with this compound compared to control groups receiving standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
